molecular formula C19H27NO4 B13445553 2-Hydroxy Tetrabenazine

2-Hydroxy Tetrabenazine

Cat. No.: B13445553
M. Wt: 333.4 g/mol
InChI Key: WSSKRNHJTRPOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Hydroxy Tetrabenazine undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols .

Biological Activity

2-Hydroxy Tetrabenazine (2-HTBZ) is a notable derivative of tetrabenazine (TBZ), a drug primarily used for the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. This article explores the biological activity of 2-HTBZ, focusing on its pharmacological effects, mechanisms of action, and clinical findings.

Pharmacological Mechanisms

2-HTBZ functions as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is crucial for the storage of monoamines in synaptic vesicles. By inhibiting VMAT2, 2-HTBZ leads to a depletion of monoamines, particularly dopamine, norepinephrine, and serotonin. This mechanism underlies its therapeutic effects in reducing chorea and other hyperkinetic symptoms.

Key Points:

  • Inhibition of VMAT2 : 2-HTBZ binds to VMAT2 with high affinity, leading to decreased levels of neurotransmitters in the synaptic cleft.
  • Dopamine Depletion : The drug has been shown to significantly lower dopamine levels in various studies, which is beneficial in treating disorders characterized by excessive dopaminergic activity.

Clinical Efficacy

Several studies have evaluated the efficacy of 2-HTBZ in clinical settings:

  • Huntington's Disease : A multicenter study involving 84 patients demonstrated a significant reduction in chorea severity with 2-HTBZ treatment. The average reduction in chorea scores was approximately 23.5% , with many patients reporting rapid onset of relief within 90 minutes post-administration .
  • Tardive Dyskinesia : In a study involving patients with tardive dyskinesia, significant improvements were noted in motor function scores after treatment with 2-HTBZ. The average improvement on the Abnormal Involuntary Movement Scale (AIMS) was substantial, indicating its effectiveness in managing this condition .
  • Dosing and Administration : The standard dosing regimen for 2-HTBZ typically starts at 12.5 mg twice daily , with adjustments made based on patient response and tolerability .

Comparative Activity of Metabolites

The pharmacological activity of 2-HTBZ can be compared to its parent compound TBZ and its other metabolites:

CompoundVMAT2 Binding Affinity (Ki)Monoamine Depletion (%)Clinical Use
Tetrabenazine-Dopamine: ~40%Huntington's disease, dystonia
α-Dihydrotetrabenazine3.96 nMDopamine: ~40%Potentially more effective than TBZ
β-DihydrotetrabenazineNot significantInertNo therapeutic use
This compound--Investigational for hyperkinetic disorders

Case Study 1: Huntington's Disease

A patient cohort treated with 2-HTBZ exhibited marked improvement in chorea symptoms over a treatment period of several weeks. The study highlighted variability in response among individuals but confirmed overall efficacy.

Case Study 2: Tardive Dyskinesia

In a controlled trial, patients receiving 2-HTBZ showed significant reductions in dyskinetic movements compared to placebo, reinforcing its role as an effective treatment option for this condition.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3

InChI Key

WSSKRNHJTRPOTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O

Origin of Product

United States

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